molecular formula C20H19N3O3S2 B2629834 N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-(4-methylbenzenesulfonamido)benzamide CAS No. 898411-17-1

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2629834
CAS No.: 898411-17-1
M. Wt: 413.51
InChI Key: NKUNDYXYYUACPG-UHFFFAOYSA-N
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Description

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that features a thiazole ring fused with a cyclopentane ring, and a benzamide moiety substituted with a methylbenzenesulfonamido group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The cyclopentane ring can be introduced through a cyclization reaction involving appropriate precursors.

The benzamide moiety is then introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base such as triethylamine. The final step involves the sulfonation of the benzamide with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control would ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-(4-methylbenzenesulfonamido)benzamide is unique due to its fused cyclopentane-thiazole ring system and the presence of a sulfonamido-substituted benzamide moiety

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-13-5-11-16(12-6-13)28(25,26)23-15-9-7-14(8-10-15)19(24)22-20-21-17-3-2-4-18(17)27-20/h5-12,23H,2-4H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUNDYXYYUACPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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